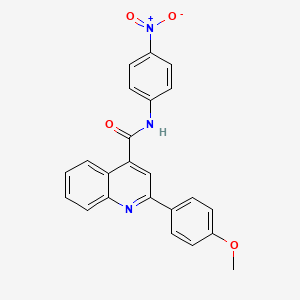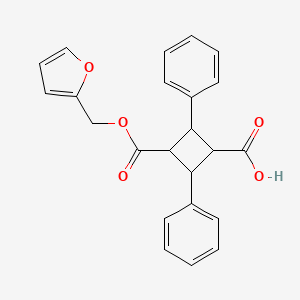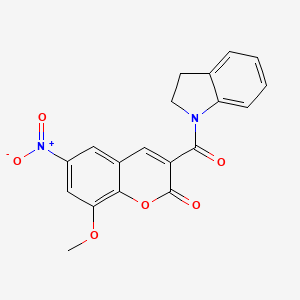
N-benzyl-N',N''-diphenylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N’,N’'-diphenylguanidine is an organic compound that belongs to the guanidine family. It is characterized by the presence of a benzyl group and two phenyl groups attached to the guanidine core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-benzyl-N’,N’'-diphenylguanidine can be synthesized through the reaction of benzylamine with diphenylcyanamide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the guanidine structure.
Industrial Production Methods: In industrial settings, the synthesis of N-benzyl-N’,N’'-diphenylguanidine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N’,N’'-diphenylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl and phenyl oxides, while reduction may produce benzyl and phenyl amines.
Scientific Research Applications
N-benzyl-N’,N’'-diphenylguanidine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-benzyl-N’,N’'-diphenylguanidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
N,N’-diphenylguanidine: This compound is similar in structure but lacks the benzyl group.
N-benzylguanidine: This compound has a benzyl group but lacks the phenyl groups. It is studied for its potential biological activities.
Uniqueness: N-benzyl-N’,N’'-diphenylguanidine is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility and effectiveness in various applications.
Properties
IUPAC Name |
2-benzyl-1,3-diphenylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-4-10-17(11-5-1)16-21-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15H,16H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKYLJIYQNGXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B4970736.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970752.png)
![2-[(1H-indol-3-ylthio)methyl]-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4970759.png)


![N-(4-chlorobenzyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4970786.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinecarboxylate](/img/structure/B4970792.png)

![2-fluoro-N-{4-[N-(2-naphthylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4970811.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4970819.png)
![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/structure/B4970823.png)
![N-cyclopropyl-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4970825.png)

![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)
